molecular formula C5H12ClNO B591494 (1S,3R)-3-Aminocyclopentanol hydrochloride CAS No. 1259436-59-3

(1S,3R)-3-Aminocyclopentanol hydrochloride

Cat. No. B591494
CAS RN: 1259436-59-3
M. Wt: 137.607
InChI Key: SGKRJNWIEGYWGE-JBUOLDKXSA-N
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Description

“(1S,3R)-3-Aminocyclopentanol hydrochloride” is a chemical compound with the molecular formula C5H12ClNO . It is an alcohol derivative and can be used as a pharmaceutical intermediate . It is used in the preparation of 6-aminopyridine-3-thiazole as a method for treating or improving rheumatoid arthritis or psoriasis .


Synthesis Analysis

The synthesis of “(1S,3R)-3-Aminocyclopentanol hydrochloride” involves dissolving 10 g of the compound in 20 mL of dioxane, adding 50 mL of dioxane hydrochloride (4M), and stirring at room temperature for 2 hours . The reaction solution is then spun, 100 mL of acetonitrile is added, and the mixture is suction filtered. The filter cake is rinsed with 100 mL of acetonitrile and dried to yield 6.4 g of a white solid .


Molecular Structure Analysis

The molecular structure of “(1S,3R)-3-Aminocyclopentanol hydrochloride” is represented by the IUPAC name (1 R ,3 S )-3-aminocyclopentan-1-ol;hydrochloride . The InChI representation is InChI=1S/C5H11NO.ClH/c6-4-1-2-5 (7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 .


Chemical Reactions Analysis

As a pharmaceutical intermediate, “(1S,3R)-3-Aminocyclopentanol hydrochloride” is used in the preparation of 6-aminopyridine-3-thiazole . The specific chemical reactions involved in this process are not detailed in the available resources.


Physical And Chemical Properties Analysis

“(1S,3R)-3-Aminocyclopentanol hydrochloride” has a molecular weight of 137.61 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass are 137.0607417 g/mol . The topological polar surface area is 46.2 Ų .

Future Directions

“(1S,3R)-3-Aminocyclopentanol hydrochloride” is a versatile chemical compound widely used in scientific research. Its unique structure allows for potential applications in medicinal chemistry, drug development, and catalysis studies. As a pharmaceutical intermediate, it may have potential for the development of new treatments for conditions such as rheumatoid arthritis or psoriasis .

Mechanism of Action

Target of Action

The primary target of (1S,3R)-3-Aminocyclopentanol hydrochloride, also known as (1S,3R)-RSL3, is the enzyme Glutathione Peroxidase 4 (GPx4) . GPx4 is a selenoprotein that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols .

Mode of Action

(1S,3R)-RSL3 interacts with GPx4 in a context-dependent manner. It inhibits GPx4 in the presence of cell cytosol or recombinant human 14-3-3ε, an adaptor protein . This inhibition leads to the accumulation of lethal lipid hydroperoxides, triggering a form of regulated cell death known as ferroptosis .

Biochemical Pathways

The inhibition of GPx4 by (1S,3R)-RSL3 disrupts the normal biochemical pathways involved in the reduction of lipid hydroperoxides. This disruption leads to the accumulation of lipid peroxides, which can cause damage to cell membranes and other structures, leading to cell death .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound can be effectively absorbed and distributed within the body, potentially impacting its bioavailability.

Result of Action

The primary result of the action of (1S,3R)-3-Aminocyclopentanol hydrochloride is the induction of ferroptosis, a form of regulated cell death characterized by the accumulation of lethal lipid hydroperoxides . This can lead to cell death in sensitive cells, such as those expressing oncogenic RAS .

Action Environment

The action, efficacy, and stability of (1S,3R)-3-Aminocyclopentanol hydrochloride can be influenced by various environmental factors. For instance, the presence of certain proteins in the cell cytosol, such as 14-3-3ε, can enhance the compound’s ability to inhibit GPx4 . Additionally, factors that affect the compound’s absorption, distribution, metabolism, and excretion could also influence its action and efficacy .

properties

IUPAC Name

(1S,3R)-3-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRJNWIEGYWGE-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718676
Record name (1S,3R)-3-Aminocyclopentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1259436-59-3, 1284248-73-2
Record name (1S,3R)-3-Aminocyclopentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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